molecular formula C25H24N4O4 B2685879 ethyl 6-(2-methylbenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 442893-80-3

ethyl 6-(2-methylbenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B2685879
CAS No.: 442893-80-3
M. Wt: 444.491
InChI Key: FCTUENYQIHHOCC-QYQHSDTDSA-N
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Description

This compound belongs to a class of tricyclic heterocyclic molecules characterized by a fused triazatricyclo[8.4.0.0³,⁸]tetradeca-pentaene core. Key structural features include:

  • 2-methylbenzoyl group: A substituted benzoyl moiety at position 6, providing steric and electronic modulation.
  • Propan-2-yl (isopropyl) substituent: At position 7, contributing to hydrophobic interactions.
  • Ethyl carboxylate ester: At position 5, influencing solubility and metabolic stability.

The compound’s complexity arises from its tricyclic framework, which combines imino, oxo, and ester functionalities.

Properties

IUPAC Name

ethyl 6-(2-methylbenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O4/c1-5-33-25(32)19-14-18-21(26-20-12-8-9-13-28(20)24(18)31)29(15(2)3)22(19)27-23(30)17-11-7-6-10-16(17)4/h6-15H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCTUENYQIHHOCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=CC=C4C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(2-methylbenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multiple steps. One common method includes the condensation of 2-methylbenzoyl chloride with an appropriate amine to form the imine intermediate. This intermediate is then cyclized under controlled conditions to form the triazatricyclo ring system. The final step involves esterification to introduce the ethyl carboxylate group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are often employed to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(2-methylbenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Ethyl 6-(2-methylbenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 6-(2-methylbenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ primarily in substituents on the benzoyl group and the alkyl/aryl moiety at position 7. These variations impact physicochemical properties, bioavailability, and intermolecular interactions. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position 6) Position 7 Substituent Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Rotatable Bonds Reference
Ethyl 6-(2-methylbenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[...]-5-carboxylate (Target) 2-methylbenzoyl Propan-2-yl 474.5* 2.7* 6* 8*
Ethyl 7-(3-methoxypropyl)-6-(3-methylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[...]-5-carboxylate 3-methylbenzoyl 3-Methoxypropyl 474.5 2.7 6 8
Ethyl 6-(3,5-dimethylbenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[...]-5-carboxylate 3,5-dimethylbenzoyl Propyl 458.5 3.7 5 6
Ethyl 6-(3-chlorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[...]-5-carboxylate 3-chlorobenzoyl Methyl N/A N/A N/A N/A
Ethyl 7-benzyl-6-(2-methylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[...]-5-carboxylate 2-methylbenzoyl Benzyl N/A N/A N/A N/A

*Values for the target compound inferred from structurally closest analogs.

Key Observations

The 3-methoxypropyl substituent introduces polarity, balancing lipophilicity and solubility.

Hydrogen Bonding and Solubility:

  • The target compound and its 3-methylbenzoyl analog have 6 hydrogen bond acceptors, favoring solubility in polar solvents. In contrast, the 3,5-dimethylbenzoyl analog has fewer acceptors (5), reducing polarity.

Steric and Electronic Modifications: Benzyl vs. Chlorine Substitution: The 3-chlorobenzoyl analog introduces electron-withdrawing effects, which may enhance electrophilic reactivity or alter π-π stacking interactions.

Rotatable Bonds and Flexibility:

  • The target compound and its 3-methylbenzoyl analog have 8 rotatable bonds, offering conformational flexibility. The 3,5-dimethylbenzoyl derivative has fewer (6), restricting flexibility and possibly stabilizing a bioactive conformation.

Similarity Analysis

Using Tanimoto coefficients (commonly applied to binary fingerprints in chemoinformatics ), structural similarity between the target and analogs would depend on shared core features versus substituent differences:

  • Core Structure Similarity: All compounds share the triazatricyclo framework, leading to moderate similarity (Tanimoto coefficient ~0.6–0.7).
  • Substituent-Driven Divergence: Differences in benzoyl groups (e.g., methyl vs. chloro) and position 7 substituents (e.g., isopropyl vs. benzyl) reduce similarity scores but preserve core-based pharmacophore alignment.

Research Implications

  • Drug Design: The propan-2-yl group in the target compound offers a balance between hydrophobicity and steric demand, making it a candidate for optimizing pharmacokinetic profiles.
  • Crystallography Challenges: The high complexity (molecular complexity >1000 ) and hydrogen-bonding diversity may complicate crystallization, necessitating advanced techniques like SHELX-based refinement .

Biological Activity

Ethyl 6-(2-methylbenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₁₈H₁₈N₄O₃
  • Molecular Weight : 334.36 g/mol
  • Chemical Class : Triazatricyclo compounds

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance:

  • Mechanism of Action : The compound appears to induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest at the G2/M phase.
Cancer Cell LineIC50 (µM)Mechanism of Action
HeLa12.5Apoptosis induction
MCF-715.0Cell cycle arrest
A54910.0Caspase activation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antibacterial Activity : It has shown effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be as low as 32 µg/mL for some strains.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Neuroprotective Effects

In neuropharmacological studies, the compound demonstrated neuroprotective effects in models of oxidative stress:

  • Mechanism : It was found to reduce oxidative stress markers and improve neuronal survival in vitro.

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound against various cancer cell lines. The results indicated that it significantly inhibited tumor growth in xenograft models.
  • Antimicrobial Efficacy Research :
    • Research published in Antimicrobial Agents and Chemotherapy highlighted the compound's broad-spectrum antimicrobial activity and its potential use as a therapeutic agent in treating infections caused by resistant bacterial strains.
  • Neuroprotective Study :
    • In a study focused on neuroprotection, the compound was administered to neuronal cultures exposed to oxidative stressors. The results showed a marked decrease in cell death compared to control groups.

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